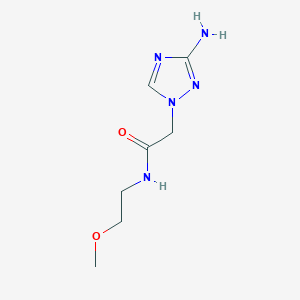
5-Amino-3-methyl-1-benzothiophene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-methyl-1-benzothiophene-2-carbonitrile is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and are used as building blocks in medicinal chemistry. This compound features an amino group, a methyl group, and a carbonitrile group attached to the benzothiophene ring, making it a versatile intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 5-Amino-3-methyl-1-benzothiophene-2-carbonitrile involves the reaction of 2-fluorobenzonitrile with S-(cyanomethyl) O-ethyl carbodithionate. This reaction is typically carried out in the presence of a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a polar aprotic solvent like DMSO (dimethyl sulfoxide). The reaction conditions are optimized to ensure the formation of the target product while minimizing the decomposition of the starting materials .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis, which has been shown to provide rapid access to benzothiophene derivatives. For example, microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C can yield 3-aminobenzo[b]thiophenes in high yields .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3-methyl-1-benzothiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives of the benzothiophene ring.
Reduction: Amine derivatives with reduced carbonitrile groups.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used
Applications De Recherche Scientifique
5-Amino-3-methyl-1-benzothiophene-2-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a building block for developing new pharmaceuticals, including anticancer and anti-inflammatory agents.
Industry: Utilized in the development of organic semiconductors and materials science .
Mécanisme D'action
The mechanism of action of 5-Amino-3-methyl-1-benzothiophene-2-carbonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the benzothiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-1-benzothiophene-2-carbonitrile
- 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile
Uniqueness
5-Amino-3-methyl-1-benzothiophene-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a carbonitrile group on the benzothiophene ring allows for diverse chemical modifications and potential biological activities .
Propriétés
Formule moléculaire |
C10H8N2S |
|---|---|
Poids moléculaire |
188.25 g/mol |
Nom IUPAC |
5-amino-3-methyl-1-benzothiophene-2-carbonitrile |
InChI |
InChI=1S/C10H8N2S/c1-6-8-4-7(12)2-3-9(8)13-10(6)5-11/h2-4H,12H2,1H3 |
Clé InChI |
QEGSHEYIWYUWCI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=C1C=C(C=C2)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate](/img/structure/B13634693.png)












